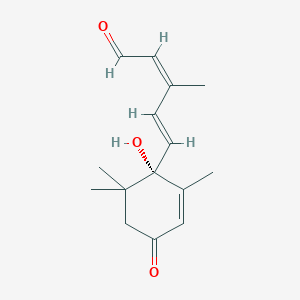

(+)-Abscisic aldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3/b7-5+,11-6-/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKWDZWVHUIUAM-KICRZJJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/C(=C\C=O)/C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045385 | |

| Record name | Abscisic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41944-86-9 | |

| Record name | Abscisic aldehyde, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041944869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abscisic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABSCISIC ALDEHYDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDU56T3CXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways of Abscisic Aldehyde in Planta

Precursor Compounds and Initial Enzymatic Transformations

The journey to abscisic aldehyde begins with precursor molecules derived from the well-established carotenoid biosynthetic pathway.

The biosynthesis of abscisic acid, and by extension abscisic aldehyde, originates from the C40 carotenoid, β-carotene. oup.com This indirect pathway is the primary route for ABA synthesis in higher plants. pnas.orgfrontiersin.org The initial steps involve the formation of isopentenyl diphosphate (B83284) (IPP) through the methylerythritol phosphate (B84403) (MEP) pathway within the chloroplasts. oup.comnih.gov These early reactions assemble the foundational C40 carotenoid structure. Subsequent hydroxylation of β-carotene leads to the formation of zeaxanthin (B1683548), a critical xanthophyll precursor. oup.com In some instances, salt stress can trigger a root-specific induction of the carotenoid biosynthetic pathway to ensure an adequate supply of ABA precursors. nih.gov

A pivotal and rate-limiting step in ABA biosynthesis is the oxidative cleavage of specific C40 carotenoids. pnas.orgfrontiersin.orgmdpi.com This reaction is catalyzed by a family of enzymes known as 9-cis-epoxycarotenoid dioxygenases (NCEDs). pnas.orgwikipedia.org NCEDs specifically target 9-cis-violaxanthin (B1234195) and 9'-cis-neoxanthin, cleaving them to produce the C15 intermediate, xanthoxin (B146791), and a C25 apocarotenoid. pnas.orgfrontiersin.org The expression of NCED genes is often upregulated in response to water stress, highlighting their crucial regulatory role in ABA production. pnas.org In Arabidopsis, a small family of NCED genes controls ABA biosynthesis, with different members exhibiting distinct expression patterns in various tissues and developmental stages. nih.gov For instance, AtNCED3 is the primary stress-induced NCED in leaves. nih.govfrontiersin.org Once synthesized, xanthoxin is transported from the plastid to the cytosol for the subsequent steps in the pathway. mdpi.comtandfonline.comresearchgate.net

Carotenoid Pathway Origin of Abscisic Acid Precursors

Investigation of Potential Minor or Alternative Biosynthetic Routes to Abscisic Aldehyde

While the primary biosynthetic pathway to abscisic acid (ABA) via the oxidative cleavage of carotenoids is well-established, research has also uncovered potential minor or alternative routes for the formation of its direct precursor, abscisic aldehyde. These alternative pathways may become particularly significant under specific physiological conditions or in certain genetic backgrounds, such as in mutants deficient in key enzymes of the main pathway.

One notable alternative involves a "shunt" pathway that becomes more prominent in mutants with impaired aldehyde oxidase activity, the enzyme responsible for converting abscisic aldehyde to ABA. In these mutants, such as the flacca and sitiens mutants of tomato (Solanum lycopersicum), an accumulation of abscisic aldehyde is observed. mdpi.com This excess abscisic aldehyde can then be reduced to form abscisic alcohol. mdpi.comoup.com Subsequently, abscisic alcohol is slowly oxidized to ABA, bypassing the direct oxidation of abscisic aldehyde. mdpi.comoup.com This reaction, catalyzed possibly by a mono-oxygenase, is considered a minor pathway in wild-type plants but serves as a physiologically important alternative in mutants with defective aldehyde oxidation. oup.com

Feeding studies with labeled compounds have provided further evidence for these alternative routes. For instance, when abscisic aldehyde was supplied externally to the flacca and sitiens tomato mutants, it was converted to abscisic alcohol, which was then oxidized to ABA. mdpi.com This demonstrates the plant's capacity to utilize alternative enzymatic steps when the primary pathway is compromised.

Furthermore, research suggests the existence of an ABA synthesis pathway that is independent of zeaxanthin epoxidase (ZEP), a key enzyme in the conventional pathway. mdpi.com This alternative route begins with the cleavage of β-carotene and zeaxanthin by reactive oxygen species (ROS) and dioxygenases, leading to the formation of 3-OH-β-apo-11-carotenoid aldehyde and β-apo-11-carotenoid aldehyde. mdpi.com Through the action of isomerases and hydroxylases, these compounds can be converted into precursors that are ultimately transformed into ABA. mdpi.com While this pathway bypasses the ZEP-dependent steps, it still converges on the formation of an aldehyde precursor to ABA.

The existence of multiple aldehyde oxidase (AAO) isoforms in plants like Arabidopsis thaliana also points towards the complexity and potential for alternative routes in the final steps of ABA biosynthesis. pnas.orgbioone.org While AAO3 is the primary enzyme for converting abscisic aldehyde to ABA in leaves, other isoforms (AAO1, AAO2, and AAO4) exist, although they are less efficient catalysts for this specific reaction. pnas.orgbioone.org It is plausible that these other isoforms could contribute to ABA synthesis in different tissues or under specific conditions, representing a form of metabolic redundancy or an alternative route. pnas.org For example, in seeds of the aao3 mutant, ABA levels are only slightly reduced compared to wild-type, suggesting that other aldehyde oxidases may be active in this organ. bioone.org

Feeding studies utilizing isotopically labeled precursors have been instrumental in elucidating these pathways. For example, experiments with 18O2 and deuterium-labeled ABA-aldehyde isomers in aba1 mutants of Arabidopsis suggested that the synthesis of trans-ABA might occur through a parallel pathway from all-trans-epoxy-carotenoids. bioone.org

The following table summarizes key findings from research into alternative biosynthetic routes to abscisic aldehyde and its conversion to ABA.

| Organism/Mutant | Observation | Implication for Alternative Pathway | Reference |

| Tomato (flacca, sitiens mutants) | External application of abscisic aldehyde leads to the formation of abscisic alcohol, which is then oxidized to ABA. | Existence of a "shunt" pathway that bypasses the direct oxidation of abscisic aldehyde to ABA. mdpi.com | mdpi.com |

| Nicotiana plumbaginifolia (wilty mutant) | Increased levels of trans-ABA-alcohol. | The lesion affects the conversion of ABA-aldehyde to ABA, similar to tomato mutants, indicating a functional shunt pathway. researchgate.net | researchgate.net |

| Arabidopsis thaliana (aao3 mutant) | ABA levels in seeds are only slightly reduced compared to wild-type leaves. | Other aldehyde oxidase isoforms may be involved in ABA biosynthesis in specific tissues like seeds. pnas.orgbioone.org | pnas.orgbioone.org |

| General (in vitro studies) | NCED can use either cis-neoxanthin or cis-violaxanthin (B223514) as substrates. | Provides flexibility and an alternative starting point for the synthesis of xanthoxin, the precursor to abscisic aldehyde. bioone.org | bioone.org |

| Plants (general) | Discovery of a zeaxanthin epoxidase (ZEP)-independent pathway starting from β-carotene cleavage. | An alternative route for producing ABA precursors that does not rely on the canonical ZEP-catalyzed reactions. mdpi.com | mdpi.com |

Enzymatic Oxidation of Abscisic Aldehyde to Abscisic Acid

Abscisic Aldehyde Oxidase (AAO) Enzyme Family

Abscisic aldehyde oxidase (AAO) belongs to the family of oxidoreductases and plays a pivotal role in the biosynthesis of abscisic acid, a key phytohormone involved in various aspects of plant growth, development, and stress responses. wikipedia.orgoup.commdpi.com These enzymes are part of a larger group of molybdoenzymes, which require a molybdenum cofactor for their catalytic activity. acs.orgum.es The systematic name for this enzyme class is abscisic-aldehyde:oxygen oxidoreductase. wikipedia.org The reaction catalyzed by AAO involves the oxidation of abscisic aldehyde in the presence of water and oxygen to produce abscisate and hydrogen peroxide. wikipedia.org

The AAO enzymes are a multigene family, with different isoforms exhibiting tissue-specific expression and varying substrate specificities. oup.comnih.gov In the model plant Arabidopsis thaliana, four distinct AAO genes have been identified, designated as AAO1, AAO2, AAO3, and AAO4. oup.com These isoforms can function as homodimers or heterodimers, which influences their catalytic properties. oup.comnih.gov While the primary role of some AAO isoforms is the synthesis of ABA, they can also oxidize other aldehydes, suggesting a broader role in plant metabolism and detoxification. oup.comgenome.jp

Identification and Functional Characterization of AAO Isoforms (e.g., AAO1, AAO2, AAO3, AAO4)

In Arabidopsis thaliana, the aldehyde oxidase (AO) enzyme family consists of four members: AAO1, AAO2, AAO3, and AAO4. scirp.org These isoforms are encoded by distinct genes and exhibit tissue-specific expression patterns. oup.comnih.gov For instance, AAO1 is predominantly found in seedlings, roots, and seeds, while AAO2 is expressed in seedlings and roots. oup.comnih.gov AAO3 is primarily located in rosettes and roots, and AAO4 is abundant in siliques. oup.comnih.gov

Functional characterization has revealed that these isoforms have differential substrate specificities. nih.gov AAO1 and AAO2 can form homodimers; the AAO1 homodimer efficiently oxidizes indole-3-acetaldehyde, while the AAO2 homodimer shows high efficiency with 1-naphthaldehyde. oup.comnih.gov When they form a heterodimer (AAO1::AAO2), the substrate specificity is intermediate between the two homodimers. oup.comnih.gov

AAO3 has been identified as the primary enzyme responsible for the final step in ABA biosynthesis, the oxidation of abscisic aldehyde to ABA. oup.comgenome.jp A new isoform, initially named AOdelta and found in rosette leaf extracts, was shown to efficiently oxidize abscisic aldehyde and was later identified as the product of the AAO3 gene. nih.gov The expression of AAO3 mRNA is high in rosette leaves and increases in response to dehydration. nih.gov While AAO1 and AAO4 have a low specificity for abscisic aldehyde, they can contribute to ABA biosynthesis, particularly in the absence of AAO3. oup.com The physiological roles of AAO1, AAO2, and AAO4 are still being investigated, with some evidence suggesting AAO1 may have a role in auxin biosynthesis, though this is not fully confirmed. oup.comoup.com AAO4 has been shown to play a role in delaying silique senescence by detoxifying other aldehydes. oup.com

Dominant Role of AAO3 in Abscisic Acid Biosynthesis in Specific Tissues (e.g., Rosette Leaves and Seeds)

Research has firmly established the central role of Abscisic Aldehyde Oxidase 3 (AAO3) in the final step of abscisic acid (ABA) biosynthesis in specific plant tissues, most notably rosette leaves and seeds. oup.comoup.comnih.gov The product of the AAO3 gene is the primary enzyme that catalyzes the oxidation of abscisic aldehyde to ABA. genome.jpnih.gov

In rosette leaves, AAO3 is the major contributor to ABA synthesis, particularly under drought stress conditions. oup.combioone.org Studies with aao3 mutants, which have a defect in the AAO3 gene, exhibit a wilty phenotype due to reduced ABA levels and consequently, increased water loss. nih.govbioone.org The expression of the AAO3 gene is significantly upregulated in rosette leaves upon dehydration. nih.gov

Initially, the role of AAO3 in seeds was considered less significant because early studies on an aao3 mutant showed unaffected seed dormancy. nih.govbioone.org This led to the hypothesis that other aldehyde oxidase isoforms might be the primary contributors to ABA biosynthesis in seeds. nih.gov However, subsequent research with different aao3 mutant alleles demonstrated a clear reduction in seed dormancy and lower ABA levels in dry seeds, confirming the major role of AAO3 in seed ABA biosynthesis as well. nih.gov While other isoforms like AAO1 and AAO4 are expressed in seeds and can partially compensate for the lack of AAO3, they are not the primary drivers of ABA synthesis in this tissue under normal conditions. oup.com Therefore, AAO3 is now considered the dominant enzyme for ABA biosynthesis throughout the plant's life cycle, including in both vegetative tissues like rosette leaves and in seeds. oup.com

Substrate Specificity and Catalytic Efficiency of Abscisic Aldehyde Oxidases for Abscisic Aldehyde

The substrate specificity and catalytic efficiency of abscisic aldehyde oxidases are key determinants of their physiological roles. Among the various isoforms, AAO3 exhibits a particularly high affinity and efficiency for abscisic aldehyde. oup.com

The AAO3 enzyme, when functionally expressed, demonstrates a very low Michaelis-Menten constant (Km) for abscisic aldehyde, indicating a high affinity for its substrate. nih.gov While AAO3 is highly specific for abscisic aldehyde, it can also act on other aldehydes such as indole-3-aldehyde, 1-naphthaldehyde, and benzaldehyde, but at a much slower rate. genome.jp

In contrast, other AAO isoforms like AAO1 and AAO4 show a lower specificity for abscisic aldehyde. oup.com Although they can oxidize it to some extent, their catalytic efficiency for this substrate is significantly lower than that of AAO3. oup.com For example, AAO1 has been implicated in the oxidation of indole-3-acetaldehyde, and AAO2 in the oxidation of 1-naphthaldehyde. oup.com Despite their lower efficiency with abscisic aldehyde, the high expression levels of AAO1 and AAO4 in certain tissues, such as dry seeds and developing siliques respectively, may allow them to contribute to ABA biosynthesis, especially in the absence of functional AAO3. oup.com It has been suggested that AAO1 and AAO4 might function as a 'back-up system' for AAO3. oup.comoup.com AAO2 appears to have almost no activity for the oxidation of abscisic aldehyde. oup.com

Requirement for Molybdenum Cofactor in Aldehyde Oxidase Activity

Aldehyde oxidases, including abscisic aldehyde oxidase, are classified as molybdoenzymes, meaning they absolutely require a molybdenum cofactor (MoCo) for their catalytic function. acs.orgum.es This cofactor is a prosthetic group that contains a molybdenum atom bound to a pterin (B48896) molecule. researchgate.net The molybdenum atom is at the heart of the enzyme's active site and is directly involved in the oxidation-reduction reactions catalyzed by the enzyme. acs.orgresearchgate.net

The biosynthesis of this essential cofactor is a complex process involving several proteins. researchgate.net A deficiency in MoCo biosynthesis leads to a loss of activity for all molybdoenzymes, including aldehyde oxidase and xanthine (B1682287) dehydrogenase. um.esnih.gov In plants, a specific genetic locus, aba3, is involved in the final step of activating aldehyde oxidase and xanthine dehydrogenase. nih.gov The ABA3 protein is a molybdenum cofactor sulfurase, which catalyzes the insertion of a terminal sulfur ligand to the molybdenum cofactor, a crucial step for the activity of the xanthine oxidase class of molybdenum enzymes. nih.gov Mutants with a non-functional ABA3 protein are unable to produce a functional molybdenum cofactor, resulting in impaired aldehyde oxidase activity and, consequently, a deficiency in abscisic acid. oup.com

The purified ABA3 protein has been shown to possess cysteine desulfurase activity and can activate aldehyde oxidase in vitro using L-cysteine as a sulfur donor. nih.gov This underscores the critical role of the molybdenum cofactor and its proper assembly for the enzymatic function of aldehyde oxidases.

Interactive Data Tables

Table 1: Expression of AAO Isoforms in Arabidopsis thaliana Tissues

Use the dropdown menu to select a tissue and view the relative expression levels of different AAO isoforms.

| Isoform | Relative Expression |

|---|

Table 2: Substrate Specificity of AAO Isoforms

Use the dropdown menu to select an AAO isoform and view its primary substrates.

| Substrate | Relative Efficiency |

|---|

Genetic and Molecular Regulation of Abscisic Aldehyde Metabolism

Transcriptional and Post-Transcriptional Regulation of ABA2 and AAO3 Gene Expression

The expression of ABA2 and AAO3 is controlled at both the transcriptional and post-transcriptional levels, allowing for a multi-layered regulatory system.

Transcriptional Regulation:

The transcription of ABA2 and AAO3 is influenced by a variety of factors. While many ABA biosynthetic genes are rapidly induced by stress, ABA2 expression shows a more delayed response to prolonged drought and salinity. researchgate.netoup.com In contrast, the AAO3 gene, along with others like ZEP (ZEAXANTHIN EPOXIDASE) and NCED3 (9-CIS-EPOXYCAROTENOID DIOXYGENASE 3), is upregulated by both environmental stress and the application of exogenous ABA, indicating a positive feedback loop. scholaris.canih.gov This feedback mechanism is crucial for amplifying the ABA signal under stress conditions. For instance, in Arabidopsis, the transcript levels of inducible ABA biosynthetic genes are significantly lower in ABA-deficient mutants (aba1, aba2, and aba3) under stress, highlighting the importance of endogenous ABA for their full expression. nih.gov

The transcription factor NAP (NAC-LIKE, ACTIVATED BY AP3/PI) has been shown to directly bind to the promoter of AAO3 and activate its expression, thereby promoting ABA biosynthesis during leaf senescence. nih.gov

Post-Transcriptional and Post-Translational Regulation:

Beyond transcription, the activity of the enzymes involved in abscisic aldehyde metabolism is also regulated. The SAD1 gene, which encodes a Sm-like RNP, is important for the positive feedback regulation of ABA on the enzymatic activity of AAO3. scholaris.ca Furthermore, post-translational modifications play a role. For example, the E3 ubiquitin ligase SAUL1 (SENESCENCE-ASSOCIATED UBIQUITIN LIGASE 1) targets the AAO3 protein for degradation by the proteasome, thereby negatively regulating ABA biosynthesis. nih.gov

Inducible Gene Expression in Response to Environmental Stimuli

The expression of genes involved in abscisic aldehyde metabolism is highly responsive to a range of environmental stressors, enabling plants to adapt to unfavorable conditions.

Drought, salinity, and osmotic stress are potent inducers of ABA biosynthesis. nih.gov The expression of NCED3, which acts upstream of abscisic aldehyde production, is strongly and rapidly induced by dehydration. oup.com While ABA2 shows a less immediate but significant induction under prolonged drought and salt stress researchgate.netoup.com, the expression of AAO3 is markedly increased by these conditions. scholaris.caresearchgate.net For instance, under salt stress, the induction of NCED3, AAO3, and ABA1 is governed by both ABA-dependent and ABA-independent pathways. scilit.com Even in severe ABA-deficient mutants, a strong induction of NCED3 by NaCl is observed, indicating an ABA-independent signaling route. scilit.com

Temperature stress also modulates the expression of these genes in an organ-specific manner. nih.gov Cold stress can lead to the overexpression of ABA1, ABA2, AAO3, and NCED3 in various tissues, including cauline leaves and inflorescence meristems. nih.govaustinpublishinggroup.com Conversely, heat stress can also trigger differential expression of these genes. nih.gov Root flooding, which creates hypoxic conditions, leads to a fascinating spatial separation of gene expression: NCED3 is downregulated in the roots, while its expression, along with that of AAO3, is upregulated in the shoots. plos.org This suggests a systemic signaling mechanism to coordinate the plant's response.

Functional Analysis Through Mutant Studies Affecting Abscisic Aldehyde Levels

Characterization of aba2 Mutants and Their Phenotypes

Mutations in the ABA2 gene, which encodes a short-chain dehydrogenase/reductase responsible for converting xanthoxin (B146791) to abscisic aldehyde, lead to a characteristic ABA-deficient phenotype. scholaris.canih.govnih.gov These mutants, such as aba2-1 and aba2-2, were initially identified through screens for germination in the presence of paclobutrazol (B33190), a gibberellin biosynthesis inhibitor, and for a wilty phenotype due to excessive water loss. scholaris.caucla.edu

Biochemical analysis confirms that extracts from aba2 mutants have a significantly reduced capacity to convert xanthoxin to ABA, but can efficiently convert abscisic aldehyde to ABA, pinpointing the metabolic block at the xanthoxin conversion step. nih.govnih.gov Phenotypically, aba2 mutants exhibit reduced seed dormancy, increased water loss from stomata, and a consequent wilty appearance, especially under drought conditions. scholaris.caucla.edu Some alleles, like aba2-2, also show a darker green coloration in their leaves. scholaris.ca Plants overexpressing ABA2 display the opposite phenotypes, including increased tolerance to salt stress. researchgate.net

Table: Summary of Characterized aba2 Mutants

| Mutant Allele | Genetic Background | Method of Isolation | Key Phenotypes | References |

| aba2-1 | Landsberg erecta | EMS mutagenesis | Reduced seed dormancy, wilty phenotype, paclobutrazol resistance | ucla.edu |

| aba2-2 | Columbia (Col-gl1) | Fast neutron irradiation | Reduced seed dormancy, wilty phenotype, darker green leaves | scholaris.ca |

Detailed Analysis of aao3 Mutant Alleles (e.g., aao3-1, aao3-2, aao3-3) and Associated Physiological Traits

The AAO3 gene encodes abscisic aldehyde oxidase, which catalyzes the final step in ABA biosynthesis: the oxidation of abscisic aldehyde to ABA. nih.govnih.gov Several mutant alleles of aao3 have been identified, and their analysis has revealed the crucial role of this gene, particularly in response to stress and in seed development.

The initial aao3-1 allele, in the Landsberg erecta background, displayed a wilty phenotype in its rosette leaves but did not show a significant effect on seed dormancy. nih.govnih.gov This led to the initial hypothesis that other aldehyde oxidases might be more important for ABA biosynthesis in seeds. nih.gov However, the subsequent isolation of two new alleles, aao3-2 and aao3-3, in the Columbia background, challenged this view. nih.govnih.gov These mutants were identified in a screen for salt-resistant germination. nih.gov

Unlike aao3-1, both aao3-2 and aao3-3 exhibit reduced seed dormancy in addition to the wilty phenotype and osmotolerance during germination. nih.govnih.gov Molecular characterization revealed that aao3-2 is a T-DNA insertional null mutant that completely lacks AAO3 transcription, while aao3-3 has a three-nucleotide deletion and several missense mutations. nih.govnih.gov The ABA levels in the dry seeds and rosette leaves of aao3-2 and aao3-3 are significantly reduced, confirming that AAO3 is a major player in ABA biosynthesis in both vegetative tissues and seeds. nih.govnih.gov

Table: Comparison of aao3 Mutant Alleles

| Mutant Allele | Genetic Background | Mutation Type | Key Phenotypes | References |

| aao3-1 | Landsberg erecta | G to A substitution causing mis-splicing | Wilty rosette leaves, normal seed dormancy | nih.govnih.govpnas.org |

| aao3-2 | Columbia | T-DNA insertion (null allele) | Wilty phenotype, reduced seed dormancy, osmotolerance in germination | nih.govnih.gov |

| aao3-3 | Columbia | 3-nucleotide deletion and missense mutations | Wilty phenotype, reduced seed dormancy, osmotolerance in germination | nih.govnih.gov |

| aao3-4 | Columbia | T-DNA insertion | Reduced ABA level in dry seeds | oup.com |

Genetic Complementation Studies

To definitively confirm that the observed mutant phenotypes are due to the disruption of the ABA2 and AAO3 genes, genetic complementation experiments have been performed. Introducing a wild-type copy of the AAO3 gene into the aao3-2 and aao3-3 mutants successfully restored the wild-type phenotype. nih.govresearchgate.net The transformed plants no longer exhibited the wilty appearance, and their seed germination and early seedling growth under high osmotic conditions were comparable to wild-type plants. nih.govresearchgate.net Similarly, the wilty phenotype of the aao3 mutant was rescued by the introduction of the AAO3 gene, which also restored the activity of the AOδ enzyme in leaf extracts. pnas.org These studies provide conclusive evidence that the mutations in AAO3 are responsible for the ABA-deficient phenotypes and that this gene plays a critical role in ABA biosynthesis in both leaves and seeds. nih.govpnas.org Complementation of the aba2-1 mutant with a homologous gene from the alga Zygnema circumcarinatum also resulted in phenotypic rescue, highlighting the deep evolutionary conservation of this pathway. oup.com

Integration of Abscisic Aldehyde Metabolic Genes into Broader Regulatory Networks

The regulation of abscisic aldehyde metabolism does not occur in isolation but is intricately woven into the broader network of plant hormone signaling and developmental pathways.

Crosstalk with Other Phytohormones:

ABA signaling, and therefore the regulation of ABA2 and AAO3, is subject to extensive crosstalk with other hormones such as gibberellins (B7789140) (GA), ethylene (B1197577), jasmonic acid (JA), auxins, and cytokinins. mdpi.commdpi.combiologists.com

Gibberellins (GA): ABA and GA often act antagonistically, particularly in the regulation of seed dormancy and germination. frontiersin.org High ABA levels promote dormancy, while GA promotes germination. This balance is partly maintained through the mutual regulation of their metabolic genes. frontiersin.org

Ethylene (ET) and Jasmonic Acid (JA): Ethylene and JA can promote germination by downregulating ABA biosynthesis and signaling pathways. mdpi.com Conversely, mutations in ABA synthesis genes can lead to the overexpression of JA-responsive genes. frontiersin.org

Auxin: The interaction between ABA and auxin is complex and context-dependent. In root development, for instance, low ABA levels can enhance auxin transport, while high ABA levels during stress can suppress it. mdpi.com

Cytokinins (CK): There is evidence of a reciprocal negative feedback loop between ABA and cytokinin signaling. ABA can repress the expression of CKX genes, which encode cytokinin-degrading enzymes, while cytokinin receptors AHK2 and AHK3 downregulate many ABA-responsive genes. biologists.com

Integration with Developmental and Stress Signaling:

The expression of ABA2 and AAO3 is integrated with developmental programs like seed maturation and senescence, and with overarching stress response networks. nih.govnih.gov During seed development, the expression of ABA biosynthetic genes is regulated by transcription factors such as ABI4, ABI5, LEC1, and FUS3, which also integrate signals from sugars and light. nih.gov In response to drought, the upregulation of NCED3, ABA2, and AAO3 is a central component of the plant's adaptation strategy, leading to stomatal closure and the activation of a suite of stress-responsive genes. oup.com This network involves numerous transcription factors, including those from the bZIP, MYC/MYB, and NAC families, which bind to ABA-responsive elements (ABREs) in the promoters of target genes. austinpublishinggroup.com This complex regulatory web ensures that the production of ABA via abscisic aldehyde is finely tuned to the plant's developmental state and its prevailing environmental conditions.

Influence of Abscisic Aldehyde Levels on Plant Physiological Processes Via Abscisic Acid Biosynthesis

Regulation of Endogenous Abscisic Acid Homeostasis and Signaling

The concentration of abscisic acid (ABA) within plant cells is meticulously controlled through a balance of biosynthesis, degradation, and transport, a state known as homeostasis. ontosight.ai Abscisic aldehyde is a direct precursor to ABA, and its availability is a key determinant in the rate of ABA synthesis. wikipedia.orgnih.govresearchgate.net The conversion of xanthoxin (B146791) to abscisic aldehyde is catalyzed by a short-chain dehydrogenase/reductase enzyme, ABA2. mdpi.comtandfonline.com Subsequently, abscisic aldehyde is oxidized to form ABA by the enzyme abscisic aldehyde oxidase (AAO). wikipedia.orgmdpi.compnas.orgfrontiersin.orgresearchgate.netnih.govmdpi.com

This final step in ABA biosynthesis is a critical regulatory juncture. pnas.org The activity of AAO, which requires a molybdenum cofactor for function, directly influences the amount of ABA produced from the available pool of abscisic aldehyde. mdpi.comnih.gov The levels of abscisic aldehyde and the efficiency of its conversion to ABA are therefore central to maintaining the delicate balance of ABA required for normal plant function and for mounting appropriate responses to environmental cues. ontosight.ai Disruptions in this pathway, for instance through mutations in the genes encoding for ABA2 or AAO, can lead to significant alterations in ABA levels and consequently affect a plant's ability to regulate its physiological processes. nih.govbioone.org

The regulation of ABA homeostasis is not solely dependent on its synthesis but also involves its catabolism and transport. ontosight.ai However, the production of ABA from abscisic aldehyde represents a primary and often rate-limiting step, particularly under conditions of stress where a rapid increase in ABA is required. bioone.org The intricate interplay between the enzymes responsible for producing and converting abscisic aldehyde ensures that ABA levels are precisely modulated to meet the plant's needs.

Implications for Seed Dormancy and Germination Phenotypes

Abscisic acid, derived from abscisic aldehyde, is a key regulator of seed dormancy and germination. frontiersin.orgresearchgate.netmdpi.comfrontiersin.orgcambridge.org During the maturation phase of seed development, there is a significant increase in ABA content, which is essential for inducing and maintaining dormancy. researchgate.netbioone.org This prevents premature germination, a phenomenon known as vivipary, and ensures that the seed remains quiescent until environmental conditions are favorable for seedling establishment. mdpi.com

The role of abscisic aldehyde in this process is indirect but critical, as it serves as the immediate precursor for ABA synthesis within the seed. researchgate.netnih.gov The enzyme abscisic aldehyde oxidase 3 (AAO3) has been identified as playing a major role in the conversion of abscisic aldehyde to ABA in seeds. researchgate.netnih.gov Studies on mutants with defects in the AAO3 gene have demonstrated reduced seed dormancy, highlighting the importance of this final biosynthetic step. nih.gov

Conversely, a decrease in ABA levels is required to break dormancy and allow for germination to proceed. nih.gov This decline in ABA can be achieved through both reduced synthesis and increased catabolism. The regulation of enzymes involved in the conversion of abscisic aldehyde to ABA is therefore a crucial factor in determining the germination potential of a seed. The balance between the production of abscisic aldehyde and its subsequent oxidation to ABA helps to fine-tune the ABA levels that either maintain dormancy or permit the transition to germination. cambridge.orgnih.gov

| Developmental Stage | Role of ABA (derived from Abscisic Aldehyde) | Key Enzyme |

| Seed Maturation | Induction and maintenance of dormancy | Abscisic Aldehyde Oxidase 3 (AAO3) |

| Seed Germination | Breaking of dormancy, promotion of germination | Regulated activity of AAO3 and ABA catabolism |

Contribution to Plant Adaptation to Abiotic Stress Conditions

Abscisic acid, synthesized from abscisic aldehyde, is a central player in mediating plant responses to a variety of abiotic stresses, including drought, salinity, and cold. bioone.orgfrontiersin.orgnih.govtandfonline.comfrontiersin.org Under stressful environmental conditions, plants rapidly increase their endogenous ABA levels, which triggers a cascade of physiological and molecular responses aimed at enhancing tolerance and survival. nih.govtandfonline.commdpi.com The synthesis of ABA from abscisic aldehyde is a critical component of this stress response mechanism. mdpi.comfrontiersin.org

Modulatory Effects on Drought Tolerance and Water Relations

In response to water deficit, one of the most immediate and well-characterized responses mediated by ABA is the closure of stomata, the small pores on the leaf surface responsible for gas exchange. thejaps.org.pkfrontiersin.orgencyclopedia.pub This closure reduces water loss through transpiration, helping the plant to conserve water. thejaps.org.pkencyclopedia.pub The accumulation of ABA in guard cells, the specialized cells surrounding the stomata, is a direct result of increased ABA biosynthesis, a process reliant on the availability and conversion of abscisic aldehyde. thejaps.org.pkmdpi.com

Responses to Salinity Stress

High salinity in the soil imposes both osmotic stress and ionic toxicity on plants. frontiersin.orgmdpi.com ABA plays a vital role in mediating plant responses to these challenges. frontiersin.orgfrontiersin.orgnih.gov The accumulation of ABA under salt stress helps in regulating ion transport and maintaining cellular turgor. frontiersin.orgnih.gov It is believed to be a central hub that connects the perception of salt stress with downstream physiological adjustments. frontiersin.org

Acclimation to Cold Stress

Plants can enhance their tolerance to freezing temperatures through a process called cold acclimation. ulisboa.ptresearchgate.net Abscisic acid is a key signaling molecule in this process. mdpi.comresearchgate.netmdpi.com Exposure to low, non-freezing temperatures leads to an increase in endogenous ABA levels, which in turn activates a suite of genes that contribute to enhanced freezing tolerance. mdpi.comulisboa.pt

The conversion of abscisic aldehyde to ABA is an integral part of the cold-induced ABA biosynthesis pathway. mdpi.com Increased ABA levels during cold acclimation help to stabilize cell membranes and protect them from damage caused by freezing. mdpi.com The application of exogenous ABA can mimic the effects of cold acclimation, further underscoring the central role of this hormone in cold stress tolerance. mdpi.com

| Abiotic Stress | Key ABA-mediated Responses | Role of Abscisic Aldehyde |

| Drought | Stomatal closure, enhanced root growth, improved water relations | Serves as the immediate precursor for the rapid synthesis of ABA. |

| Salinity | Regulation of ion transport, maintenance of osmotic balance, stomatal control | Its conversion to ABA is upregulated to orchestrate salt stress responses. |

| Cold | Induction of cold acclimation, stabilization of cell membranes | Its conversion to ABA is part of the cold-induced ABA biosynthesis pathway. |

Impact on Vegetative Growth and Developmental Transitions

Beyond its role in stress responses and seed biology, abscisic acid, and by extension its precursor abscisic aldehyde, influences various aspects of vegetative growth and development. frontiersin.orgfrontiersin.org These include processes such as leaf senescence and the regulation of stomatal movement, which is crucial for photosynthesis and transpiration. frontiersin.orgresearchgate.netfrontiersin.orgencyclopedia.pub

The transition from vegetative growth to reproductive development, or flowering, is another critical developmental stage that can be influenced by ABA levels. aloki.hu While the role of ABA in flowering is complex and can be both positive and negative depending on the context, it highlights the broad impact of this hormone on the plant life cycle. aloki.hu

Leaf senescence, the programmed aging and death of leaves, is a natural developmental process that can be accelerated by stress. ABA is known to promote senescence. frontiersin.orgbioone.org The regulation of ABA biosynthesis, including the conversion of abscisic aldehyde to ABA, can therefore impact the timing and progression of leaf senescence.

Stomatal movement is a dynamic process that is continuously adjusted in response to environmental cues such as light, CO2 concentration, and water availability. frontiersin.orgencyclopedia.pub As previously discussed, ABA is a potent inducer of stomatal closure. thejaps.org.pkfrontiersin.org The steady-state level of ABA, maintained through a balance of synthesis and degradation, plays a crucial role in the daily regulation of stomatal aperture, thereby affecting gas exchange and water use efficiency. encyclopedia.pub The availability of abscisic aldehyde for ABA production is a key factor in this ongoing regulatory process.

Role of Abscisic Aldehyde Oxidases in Aldehyde Detoxification and Cellular Homeostasis

Abscisic aldehyde oxidases (AOs) are a family of multifunctional enzymes crucial for various physiological processes in plants. nih.gov While their primary recognized role is catalyzing the final step in the biosynthesis of the phytohormone abscisic acid (ABA) by oxidizing abscisic aldehyde, emerging research highlights their significant function in aldehyde detoxification and maintaining cellular homeostasis, particularly under stress conditions. nih.govpeerj.com

Plants generate a variety of aldehydes, some of which are toxic reactive carbonyl species (RCS), as byproducts of normal metabolism and in increased amounts during environmental stress. researchgate.netoup.com An accumulation of these aldehydes can lead to oxidative damage, chlorophyll (B73375) degradation, and premature senescence. researchgate.net Aldehyde oxidases contribute to cellular stability by converting these harmful aldehydes into their corresponding, less toxic carboxylic acids. frontiersin.org

In Arabidopsis thaliana, the aldehyde oxidase family consists of four members (AAO1, AAO2, AAO3, and AAO4), each with distinct yet sometimes overlapping functions. oup.com While AAO3 is the principal enzyme for ABA biosynthesis from abscisic aldehyde in leaves, it and other AOs also play a vital role in detoxifying other aldehydes. nih.govoup.compnas.org

Detailed Research Findings:

Recent studies have elucidated the specific roles of different aldehyde oxidases in detoxification.

AAO3 as a Detoxifier: Research on Arabidopsis has shown that AAO3, in addition to its role in ABA synthesis, actively protects leaves from aldehyde toxicity. nih.govuniprot.org Mutants lacking a functional AAO3 gene (aao3) accumulated higher levels of various toxic aldehydes, such as acrolein and hexanal, leading to earlier senescence compared to wild-type plants, especially under stress conditions like UV-C irradiation. researchgate.net This indicates that AAO3's function extends beyond hormone synthesis to include the detoxification of a broader range of aldehydes. researchgate.net

AAO4 in Silique Senescence: The AAO4 isoform in Arabidopsis has been identified as playing a critical role in delaying senescence in siliques (seed pods) by detoxifying aldehydes. oup.com While a loss of AAO4 function does not significantly alter ABA levels, it makes the siliques more susceptible to damage from exogenously applied aldehydes. oup.comnih.gov AAO4 efficiently oxidizes a wide array of aliphatic and aromatic aldehydes, including the reactive species acrolein and malondialdehyde. oup.com

Interplay between AAO Isoforms: There is an intricate interplay between different AO isoforms. Studies on Arabidopsis mutants have revealed that the absence of AAO2 enhances the aldehyde detoxification capacity of AAO3. nih.govbiorxiv.org The aao2KO mutants showed greater resistance to stress and lower accumulation of toxic aldehydes compared to wild-type plants, which was attributed to an increase in AAO3 activity. researchgate.netnih.gov This suggests a regulatory mechanism where one AO can modulate the activity of another to maintain cellular homeostasis. biorxiv.org

The detoxification function of these enzymes is crucial for maintaining cellular homeostasis, which is the stable internal environment necessary for a cell's survival. frontiersin.org By neutralizing reactive aldehydes, AOs prevent cellular damage and ensure proper physiological function, especially when the plant is subjected to abiotic stresses that lead to an increase in these toxic compounds. nih.govresearchgate.net

Data on Aldehyde Accumulation in Arabidopsis thaliana Mutants

The following table summarizes findings on the accumulation of specific aldehydes in wild-type (WT) Arabidopsis versus the aao3 mutant, which lacks a functional abscisic aldehyde oxidase 3. The data highlights the role of AAO3 in detoxifying these compounds.

Data sourced from research on aldehyde profiling in leaves of Arabidopsis thaliana mutants. researchgate.net

Overview of Key Aldehyde Oxidase Functions in Arabidopsis

This table provides a summary of the primary roles of different aldehyde oxidase isoforms discussed in the text.

This table synthesizes findings from multiple studies on the functional diversification of the Arabidopsis aldehyde oxidase gene family. researchgate.netoup.comnih.govbiorxiv.org

Methodological Approaches in Abscisic Aldehyde Research

Analytical Techniques for Quantification and Structural Elucidation

Accurate detection and measurement of abscisic aldehyde and related metabolites are fundamental to understanding its role in plant biology. Due to its low concentration and transient nature, highly sensitive analytical methods are required.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the analysis of abscisic aldehyde and other phytohormones. researchgate.netirb.hr This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. irb.hr For metabolite profiling, plant tissues are typically lyophilized and powdered, followed by extraction with an organic solvent mixture, such as acetone-water-acetic acid. researchgate.net To ensure accurate quantification, deuterated internal standards are often added during the extraction process. researchgate.net

Solid-phase extraction (SPE) is a common subsequent step for purifying and concentrating abscisic acid and its metabolites from the complex plant matrix. researchgate.net The partially purified extract is then injected into the HPLC-MS/MS system. The components are separated on an HPLC column, often an octadecylsilane (B103800) (ODS) type, before being ionized and detected by the mass spectrometer. jircas.go.jp The selection of appropriate columns and optimization of the mobile phase, such as methanol (B129727) concentration, are crucial for achieving good separation. jircas.go.jp Ultra-high-performance liquid chromatography (UHPLC) coupled with advanced mass spectrometers like the LTQ-Orbitrap offers even higher resolution and sensitivity, enabling the identification and quantification of a wide range of secondary metabolites, including those in the ABA pathway. nih.gov

Table 1: HPLC-MS Parameters for Phytohormone Analysis

| Parameter | Description | Finding | Citation |

|---|---|---|---|

| Column Type | Stationary phase used for separation. | Octadecylsilane (ODS) columns are commonly used for separating phytohormones like ABA and its precursors. | jircas.go.jp |

| Mobile Phase | Solvent used to move the sample through the column. | A gradient of methanol (MeOH) concentration is often employed to elute different compounds. | jircas.go.jp |

| Detection | Method of identifying and quantifying the separated compounds. | Tandem mass spectrometry (MS/MS) provides high specificity and sensitivity for detecting low-abundance metabolites. | researchgate.net |

| Ionization Source | Method to generate ions from the analyte molecules. | Electrospray ionization (ESI) is frequently used for the analysis of phytohormones. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is another highly accurate and sensitive method for quantifying plant hormones like abscisic acid and its precursors. researchgate.netnih.govspringernature.com This technique is particularly well-suited for the analysis of low-molecular-weight and volatile compounds. researchgate.netnih.gov The general workflow for GC-MS analysis involves four main steps: extraction, fractionation, derivatization, and detection. researchgate.netnih.govspringernature.com

A key step in preparing samples for GC-MS is derivatization, which involves chemically modifying the analytes to increase their volatility and thermal stability. nih.gov For instance, abscisic acid can be derivatized using (trimethylsilyl)-diazomethane. nih.gov Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer for ionization and detection, allowing for their identification and quantification. hmdb.ca GC-MS has been successfully used to rapidly quantify ABA in studies of abiotic stress responses in plants like Arabidopsis thaliana. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Metabolite Profiling

Biochemical Characterization of Enzymes Involved in Abscisic Aldehyde Metabolism

Understanding the enzymes that catalyze the conversion of abscisic aldehyde to abscisic acid is crucial for comprehending the regulation of ABA biosynthesis.

Enzyme activity assays are essential for studying the function of enzymes like aldehyde oxidase (AO), which catalyzes the final step in ABA biosynthesis. mdpi.com One common method is native polyacrylamide gel electrophoresis (PAGE), where protein extracts are separated under non-denaturing conditions, preserving their enzymatic activity. oup.com After electrophoresis, the gel is stained for a specific enzyme activity. For aldehyde oxidase, activity staining can be performed using substrates like indole-3-aldehyde, which results in the formation of a colored formazan (B1609692) band that can be quantified to determine relative enzyme activity. mdpi.comoup.com

These assays have been used to demonstrate that specific aldehyde oxidase isoforms show increased activity under stress conditions, correlating with an increase in ABA production. oup.com For example, in pea plants subjected to salinity stress, an increase in the activity of the AO-3 isoform was observed. oup.com

To perform detailed biochemical characterization, the enzyme of interest must often be purified. This process typically involves extracting proteins from plant tissues and then using a series of chromatographic steps to isolate the target enzyme. nih.gov For example, the benzaldehyde-oxidizing activity from Arabidopsis siliques was purified using ion-exchange chromatography. nih.gov

Recombinant protein expression is a powerful technique that allows for the production of large quantities of a specific enzyme for detailed study. thermofisher.com This involves cloning the gene encoding the enzyme into an expression vector, which is then introduced into a host organism, such as Escherichia coli or Pichia pastoris. nih.govresearchgate.net The host organism then produces the recombinant protein, which can be purified, often using affinity tags like a polyhistidine-tag. thermofisher.comnih.gov This approach has been instrumental in characterizing the enzymes of the ABA biosynthetic pathway. For instance, the ABA2 gene product, a short-chain dehydrogenase/reductase, was expressed as a recombinant protein in E. coli and shown to catalyze the conversion of xanthoxin (B146791) to abscisic aldehyde. nih.gov Similarly, the PsAO3 gene from peas, which encodes an aldehyde oxidase, was expressed in Pichia pastoris, and the resulting recombinant protein was used to determine its substrate specificity and kinetic parameters. researchgate.net

Table 2: Examples of Recombinant Protein Expression for ABA Biosynthesis Enzymes

| Enzyme | Gene | Expression System | Findings | Citation |

|---|---|---|---|---|

| Xanthoxin Dehydrogenase | ABA2 | Escherichia coli | The recombinant ABA2 protein catalyzed the NAD-dependent conversion of xanthoxin to abscisic aldehyde. | nih.gov |

| Aldehyde Oxidase | PsAO3 | Pichia pastoris | The recombinant PsAO3 protein showed high activity with abscisic aldehyde as a substrate. | researchgate.net |

| Aldehyde Oxidase | AAO4 | Escherichia coli | Expression of AAO4 in E. coli resulted in a significant increase in benzaldehyde-oxidizing activity. | nih.gov |

Enzyme Activity Assays (e.g., Native PAGE)

Molecular Genetic and Cell Biological Techniques

Molecular genetic and cell biological approaches have been indispensable in identifying the genes involved in abscisic aldehyde metabolism and understanding their regulation and function within the plant.

The use of mutants has been fundamental to dissecting the ABA biosynthetic pathway. scholaris.ca ABA-deficient mutants often exhibit characteristic phenotypes, such as a wilty appearance and altered seed dormancy. nih.govcsic.es By identifying the gene that is mutated in these plants, researchers can determine its role in ABA synthesis. For example, the aba2 mutant in Arabidopsis was found to be impaired in the conversion of xanthoxin to abscisic aldehyde, leading to the identification of the ABA2 gene encoding a short-chain alcohol dehydrogenase. nih.govnih.gov Similarly, the aao3 mutant, which is deficient in an aldehyde oxidase, has reduced levels of ABA in its leaves and seeds, demonstrating the crucial role of the AAO3 enzyme in the final step of ABA biosynthesis. nih.govcsic.es

Map-based cloning is a technique used to identify the location of a mutation on a chromosome and ultimately clone the responsible gene. nih.govnih.gov This approach was successfully used to clone the los5/aba3 locus in Arabidopsis, which was found to encode a molybdenum cofactor sulfurase required for aldehyde oxidase activity. nih.gov

Cell biological studies, often utilizing techniques like promoter-GUS (β-glucuronidase) fusions, help to determine the spatial and temporal expression patterns of genes involved in abscisic aldehyde metabolism. researchgate.net These studies can reveal where and when these genes are active within the plant, providing insights into their physiological roles. researchgate.net

Gene Cloning, Expression Analysis (e.g., Northern, Western Blotting)

The investigation of abscisic aldehyde's role in plant biology has been significantly advanced by molecular techniques that allow for the isolation and functional characterization of genes involved in its metabolism. Gene cloning, followed by expression analysis, provides fundamental insights into the regulation of abscisic acid (ABA) biosynthesis, where abscisic aldehyde is a key intermediate.

A pivotal step in the ABA biosynthetic pathway is the oxidation of abscisic aldehyde to ABA, a reaction catalyzed by aldehyde oxidase (AO). pnas.orgoup.com To understand this process, researchers have cloned and characterized AO genes from various plant species. For instance, a full-length cDNA encoding an aldehyde oxidase, designated AhAO1, was cloned from peanut (Arachis hygogaea L.). nih.govjeb.co.in The open reading frame of this gene was found to be 4131 base pairs long, encoding a polypeptide of 1377 amino acids. nih.govjeb.co.in Sequence analysis revealed significant identity with AO genes from other plants like tomato, Arabidopsis, and maize. nih.govjeb.co.in

Expression analysis of these cloned genes is crucial to determine their spatial and temporal activity within the plant. Techniques like Northern and Western blotting are instrumental in this regard. ebsco.combyjus.com Northern blotting is used to detect and quantify specific messenger RNA (mRNA) transcripts, providing evidence of gene expression at the transcriptional level. ebsco.combyjus.com For example, semi-quantitative RT-PCR, a related technique, showed that the expression of AhAO1 was higher in the leaves than in the roots of peanuts, suggesting a primary role for this enzyme in the foliage. nih.govjeb.co.in

In Arabidopsis thaliana, four aldehyde oxidase genes (AAO1, AAO2, AAO3, and AAO4) have been identified. pnas.org Research has focused on AAO3 as the most likely candidate for catalyzing the final step in ABA biosynthesis. pnas.org Northern and Western blot analyses were employed to study the expression of AAO3 in wild-type and mutant plants. pnas.orgpnas.org These analyses revealed that while AAO3 transcripts were present in both wild-type and aao3 mutant rosette leaves, the corresponding protein was not detectable in the mutant. pnas.orgresearchgate.net This indicates that a mutation in the AAO3 gene prevents the production of a functional enzyme, leading to a deficiency in ABA. pnas.org

Generation and Characterization of Genetic Mutants and Transgenic Plants

The use of genetic mutants and transgenic plants has been a cornerstone in elucidating the function of genes involved in the abscisic aldehyde-to-ABA conversion step. By disrupting or altering the expression of specific genes, researchers can observe the resulting phenotypic changes and infer the gene's role in the plant.

Genetic Mutants:

Mutants deficient in ABA biosynthesis have been identified in numerous plant species, often recognized by phenotypes such as precocious seed germination and a wilty appearance due to increased water loss. researchgate.netnih.gov The characterization of these mutants has been instrumental in piecing together the ABA biosynthetic pathway. oup.com

In Arabidopsis thaliana, several mutants have been crucial for understanding the final step of ABA synthesis. The aba2 and aba3 mutants, for instance, display a significantly reduced capacity to convert xanthoxin to ABA. researchgate.net Biochemical analysis revealed that the aba2 mutant is blocked in the conversion of xanthoxin to abscisic aldehyde, while the aba3 mutant is impaired in the oxidation of abscisic aldehyde to ABA. researchgate.netresearchgate.net The aba3 mutation affects the molybdenum cofactor (Moco) sulfurase, which is essential for the activity of aldehyde oxidase. researchgate.net

The aao3 mutant in Arabidopsis, which has a specific lesion in the Aldehyde Oxidase 3 (AAO3) gene, provides direct evidence for the role of this enzyme. pnas.orgnih.gov The aao3-1 allele exhibits a wilty phenotype and reduced ABA levels in its leaves. nih.gov Further studies on new alleles, aao3-2 and aao3-3, revealed reduced seed dormancy and significantly lower ABA levels in seeds, indicating that AAO3 is a major player in ABA biosynthesis in both leaves and seeds. nih.gov Molecular characterization of aao3-2 showed it to be a null allele due to a T-DNA insertion that eliminates AAO3 mRNA expression. nih.gov

| Mutant | Gene Affected | Deficient Step in ABA Biosynthesis | Key Phenotypes |

| aba2 | ABA2 (short-chain dehydrogenase/reductase) | Conversion of xanthoxin to abscisic aldehyde. researchgate.netoup.com | Precocious germination, wilty phenotype. scholaris.ca |

| aba3 | ABA3 (molybdenum cofactor sulfurase) | Oxidation of abscisic aldehyde to ABA (due to inactive aldehyde oxidase). researchgate.net | Precocious germination, wilty phenotype. |

| aao3 | AAO3 (aldehyde oxidase 3) | Oxidation of abscisic aldehyde to ABA. pnas.org | Wilty phenotype, reduced seed dormancy (in some alleles). nih.gov |

Transgenic Plants:

The creation of transgenic plants allows for more targeted investigations into gene function through overexpression or suppression. Overexpressing a gene can enhance a specific metabolic step, while suppression (e.g., through RNA interference) can mimic a mutant phenotype.

For example, to confirm the function of the AAO3 gene, researchers introduced a wild-type copy of AAO3 into the aao3 mutant. pnas.org This complementation restored the wild-type phenotype, confirming that the mutation in AAO3 was indeed responsible for the observed defects. pnas.org

Transgenic approaches have also been used to study the localization of enzymes. By fusing the AAO3 promoter and coding sequence to a green fluorescent protein (GFP) reporter gene (AAO3 promoter:AAO3-GFP), researchers could visualize the location of the AAO3 protein within the plant. researchgate.netnih.gov These transgenic plants revealed that AAO3 is present in vascular tissues, including phloem companion cells and xylem parenchyma, as well as in guard cells, the primary sites of ABA-regulated stomatal control. researchgate.netnih.gov Importantly, the AAO3-GFP fusion protein was shown to be enzymatically active and could rescue the wilty phenotype of the aao3 mutant. researchgate.netnih.gov

In another study, overexpressing AtLOS5, a gene encoding a molybdenum cofactor sulfurase, in maize led to increased aldehyde oxidase activity and enhanced ABA accumulation under salt stress. oup.com This demonstrates how manipulating genes that regulate enzyme activity can impact the abscisic aldehyde conversion step and improve stress tolerance.

Application of Reporter Gene Systems for Pathway Monitoring

Reporter gene systems are powerful tools for monitoring gene expression and, by extension, the activity of signaling pathways in real-time and with high spatial resolution. researchgate.net In the context of abscisic aldehyde research, these systems are primarily used to visualize and quantify the cellular response to ABA, the downstream product of abscisic aldehyde oxidation. This provides an indirect but highly effective way to study the generation and distribution of physiologically active ABA pools. nih.govresearchgate.net

Commonly used reporter genes in plants include β-glucuronidase (GUS), luciferase (LUC), and green fluorescent protein (GFP). researchgate.netresearchgate.net These reporters are fused to ABA-responsive promoters, which are sequences of DNA that activate gene transcription in the presence of ABA. When ABA levels rise, the promoter is activated, leading to the expression of the reporter gene, whose product can then be detected.

Key Reporter Systems and Their Applications:

GUS (β-glucuronidase): The GUS system is often used for histochemical staining, producing a blue precipitate in cells where the reporter is expressed. mpg.de This provides excellent spatial information about where a pathway is active. nih.gov For example, GUS reporters driven by ABA-specific promoters like pAtHB6 have been used to show ABA-dependent gene activation in the vascular tissues and stomata of cotyledons. nih.gov

LUC (Luciferase): Luciferase is an enzyme that produces light (bioluminescence) in the presence of its substrate. springernature.com This system is highly sensitive and allows for non-invasive, real-time monitoring of promoter activity. nih.govspringernature.com An ABA-inducible luciferase reporter line, pMAPKKK18-LUC+, has been utilized in high-throughput chemical screens to identify compounds that activate the ABA signaling pathway. springernature.com LUC reporters have also been crucial in demonstrating that water stress applied to the roots leads to the generation of active ABA pools primarily in the shoot, with reporter activity increasing 30-fold in response to stress. nih.gov

FRET-based Reporters: More advanced systems, such as those based on Fluorescence Resonance Energy Transfer (FRET), have been developed for the direct visualization of ABA concentrations. elifesciences.orgnih.gov These reporters, named ABAleons, are fusion proteins that change their FRET signal upon binding to ABA. elifesciences.orgnih.gov This allows for the instantaneous and quantitative mapping of ABA concentration changes within individual living cells, revealing dynamic differences in ABA levels in guard cells versus root cells under stress conditions. elifesciences.orgnih.gov

The validation of these reporter systems often involves using the very same ABA biosynthesis mutants discussed previously. For instance, the response of reporter systems to water stress is tested in mutants like aba2-1 (deficient in converting xanthoxin to abscisic aldehyde) to confirm that the observed reporter activation is indeed dependent on de novo ABA synthesis. nih.gov By comparing reporter activity in wild-type plants versus these mutants, researchers can definitively link the reporter signal to the metabolic pathway that proceeds through abscisic aldehyde.

| Reporter System | Principle of Detection | Key Advantages | Example Application in ABA/Abscisic Aldehyde Research |

| GUS (β-glucuronidase) | Histochemical staining (blue precipitate). mpg.de | Excellent spatial resolution. | Visualizing ABA action in vascular tissues and stomata using a pAtHB6 promoter. nih.gov |

| LUC (Luciferase) | Bioluminescence (light emission). springernature.com | High sensitivity, non-invasive, real-time monitoring. | Quantifying ABA response to water stress and in high-throughput chemical screens. nih.govspringernature.com |

| FRET (ABAleons) | Change in fluorescence resonance energy transfer upon ABA binding. elifesciences.org | Direct, real-time measurement of ABA concentration in living cells. | Mapping dynamic ABA concentration changes in specific cell types under stress. elifesciences.orgnih.gov |

Advanced Research Perspectives and Future Directions

Deeper Elucidation of Regulatory Networks Controlling Abscisic Aldehyde Flux

Future research will focus on unraveling the intricate regulatory networks that govern the flow of metabolites through the abscisic acid (ABA) biosynthesis pathway, with a particular emphasis on abscisic aldehyde. The conversion of xanthoxin (B146791) to abscisic aldehyde and its subsequent oxidation to ABA are critical control points. frontiersin.orgbioone.org While the key enzymes, a short-chain dehydrogenase/reductase (SDR) encoded by the ABA2 gene and abscisic aldehyde oxidase (AAO), have been identified, the nuanced regulation of their activity and the resulting metabolic flux remain areas of active investigation. bioone.orgfrontiersin.org

The expression of genes encoding these enzymes is subject to complex regulation by developmental cues and environmental signals. bioone.org For instance, the accumulation of AAO3 mRNA is induced by dehydration and exogenous ABA application in leaves, suggesting a positive feedback loop. nih.gov However, this does not always correlate with an increase in AAO3 protein levels, pointing to post-transcriptional, translational, or post-translational regulatory mechanisms that modulate enzyme abundance and activity. nih.gov Understanding these multi-layered regulatory systems is crucial for a complete picture of how plants control abscisic aldehyde levels.

Furthermore, the interplay of transcription factors in orchestrating the expression of ABA metabolic genes is a key area of future research. Transcription factors are instrumental in integrating various signals to fine-tune hormone levels. frontiersin.org Identifying the full suite of transcription factors that bind to the promoter regions of ABA2 and AAO genes and characterizing their activation or repression in response to specific stimuli will provide a deeper understanding of abscisic aldehyde flux.

Investigation of Cross-Talk between Abscisic Aldehyde Metabolism and Other Phytohormone Pathways

The metabolic pathway of abscisic aldehyde is not an isolated system; it is intricately connected with the signaling and metabolic pathways of other phytohormones. researchgate.netsci-hub.se Future research will delve deeper into the molecular mechanisms of this crosstalk, which is essential for a holistic understanding of plant growth, development, and stress responses.

Gibberellins (B7789140) (GA): The antagonistic relationship between ABA and GA is well-established, with their balance being critical for processes like seed dormancy and germination. frontiersin.orgmdpi.com This antagonism extends to the metabolic level, where transcription factors can oppositely regulate the biosynthesis of these two hormones. frontiersin.org For example, the transcription factor ABI4 has been shown to promote ABA biosynthesis while repressing GA biosynthesis. researchgate.net Future studies will aim to identify more of these dual-function regulators and elucidate how they partition resources between the two pathways in response to environmental and developmental signals.

Auxin: Recent evidence has highlighted a significant interaction between ABA and auxin signaling pathways. nih.govbiologists.com Notably, functional ABA biosynthesis, including the conversion of abscisic aldehyde to ABA, is required for the full effects of auxin on hypocotyl elongation. biologists.combiorxiv.org This suggests a model where auxin may promote ABA biosynthesis to mediate some of its effects. biologists.com The tissue-specific nature of this interaction, with different requirements in shoots versus roots, presents a fascinating area for future investigation. biologists.com Unraveling the molecular players that mediate this auxin-induced ABA biosynthesis will be a key research focus.

Other Phytohormones: Crosstalk also exists with other hormones like ethylene (B1197577), cytokinins, and jasmonates. researchgate.netsci-hub.se For example, ABA can influence ethylene biosynthesis, and in turn, ethylene can modulate ABA signaling. frontiersin.org Similarly, there are antagonistic interactions between ABA and cytokinins in stress responses. nih.gov A comprehensive understanding of how the metabolism of abscisic aldehyde is influenced by and, in turn, influences these other hormonal pathways is a critical future direction. This will likely involve complex signaling networks where multiple hormones converge to regulate specific developmental or physiological outcomes.

Strategies for Modulating Abscisic Aldehyde Metabolic Pathways for Crop Improvement

Manipulating the levels of abscisic aldehyde and its downstream product, ABA, holds significant promise for developing crops with enhanced resilience to environmental stresses and improved agronomic traits. frontiersin.orgmdpi.com

One key strategy involves the genetic engineering of the ABA biosynthetic pathway. encyclopedia.pub Overexpression of key enzymes, such as 9-cis-epoxycarotenoid dioxygenase (NCED), which catalyzes a rate-limiting step upstream of abscisic aldehyde, has been shown to enhance drought tolerance in various crop plants. nih.gov Future efforts could focus on the targeted modulation of the enzymes directly involved in abscisic aldehyde metabolism, namely ABA2 and AAO. bioone.org For instance, fine-tuning the expression of AAO3 could allow for precise control over the final step of ABA biosynthesis, potentially optimizing stress responses without imposing a yield penalty under normal conditions.

Another promising approach is the use of chemical modulators that target specific enzymes in the ABA pathway. nih.gov The development of specific inhibitors or activators for ABA2 or AAO could provide a flexible and timely method to manipulate ABA levels in the field, offering a new generation of plant growth regulators for managing stress and improving crop performance. mdpi.comnih.gov

Furthermore, exploiting natural genetic variations in the genes controlling abscisic aldehyde metabolism is a valuable strategy for crop breeding. pnas.org Identifying alleles of ABA2 or AAO that confer beneficial traits, such as improved water use efficiency or enhanced seed dormancy control, can be used in marker-assisted selection programs to accelerate the development of improved crop varieties. frontiersin.org A recent study on rice identified natural variations in an upstream open reading frame of the OsABA2 gene that correlated with differences in preharvest sprouting, highlighting the potential for targeted breeding strategies. pnas.org

Structural Biology and Enzyme Mechanism Refinement for Key Abscisic Aldehyde-Metabolizing Enzymes

A detailed understanding of the three-dimensional structures and catalytic mechanisms of the enzymes that metabolize abscisic aldehyde is fundamental for both basic science and applied biotechnology.

Abscisic Aldehyde Oxidase (AAO): AAO enzymes are molybdoenzymes that catalyze the final, irreversible step in ABA biosynthesis. frontiersin.orgmdpi.com Determining the high-resolution crystal structures of AAO from various plant species will provide invaluable insights into its substrate specificity and catalytic mechanism. This structural information can guide the rational design of specific inhibitors or activators, which could be developed as novel agrochemicals to modulate ABA levels in crops. nih.gov Understanding the structure will also help to explain the functional differences between different AAO isoforms. frontiersin.org

ABA Deficient 2 (ABA2)/Short-chain Dehydrogenase/Reductase (SDR): This enzyme is responsible for the conversion of xanthoxin to abscisic aldehyde. bioone.org Elucidating its structure and the molecular basis of its interaction with xanthoxin will be crucial. Evidence suggests that ABA2 may form a multimeric complex, and understanding the structural basis of this complex could reveal novel regulatory mechanisms. mdpi.com

By combining structural biology with detailed kinetic and mechanistic studies, researchers can refine our understanding of how these key enzymes function. This knowledge is not only critical for a complete understanding of ABA biosynthesis but also provides a solid foundation for the development of innovative strategies for crop improvement through targeted enzyme engineering or the design of specific chemical modulators.

Q & A

Q. Advanced Research Focus

- Recombinant protein assays : Express AAO3 in E. coli or yeast systems to measure kinetic parameters (e.g., Km for abscisic aldehyde) and confirm NAD-dependent oxidation to ABA .

- Subcellular localization : Use GFP-tagged AAO3 constructs in protoplasts to verify enzyme localization in cytosol or specific organelles .

- Inhibitor studies : Apply molybdenum cofactor (MoCo) inhibitors (e.g., tungstate) to disrupt AAO3 activity, correlating with reduced ABA levels in treated tissues .

Methodological Note : Enzyme activity staining in native PAGE gels with abscisic aldehyde as substrate can visualize AAO3-specific bands, distinguishing it from other aldehyde oxidases .

How do researchers design experiments to study tissue-specific ABA biosynthesis involving abscisic aldehyde?

Q. Experimental Design Strategy

- Tissue-specific RNA analysis : Isolate RNA from seeds, leaves, and siliques under osmotic stress (200 mM NaCl) to detect AAO3 induction via qRT-PCR or Northern blotting .

- ABA biosynthetic tracing : Use isotopic labeling (e.g., ²H-xanthoxin) to track conversion to abscisic aldehyde and ABA in mutant vs. wild-type tissues .

- Stress application protocols : Impose progressive drought (to mimic natural ABA induction) rather than rapid dehydration, as abrupt stress may bypass AAO3-mediated pathways .

What statistical approaches are recommended for analyzing ABA level variations in mutant studies?

Q. Data Analysis Framework

- ANOVA with post-hoc tests : Compare ABA levels across multiple mutants (e.g., aao3-1, aao3-2, aao3-3) and treatments (e.g., NaCl, paclobutrazol) to identify significant reductions (e.g., p < 0.01) .

- Dose-response modeling : Fit germination rates to logistic curves under varying ABA or stress concentrations to quantify mutant sensitivity thresholds .

- Error propagation : Account for technical variability in ABA extraction (e.g., ±5% via HPLC) when reporting fold-changes .

How can researchers address the low expression of AAO3 in seeds during molecular studies?

Q. Technical Optimization

- RNA enrichment : Use polysome profiling or ribosome tagging (e.g., TRAP-seq) to amplify translationally active AAO3 mRNA in seeds .

- Sensitive detection methods : Replace Northern blotting with droplet digital PCR (ddPCR) to quantify low-copy AAO3 transcripts in dry seeds .

- Inducible promoters : Overexpress AAO3 under stress-inducible promoters (e.g., RD29A) in mutants to bypass developmental expression limitations .

What are the implications of allelic variation in AAO3 for ABA biosynthesis studies?

Q. Advanced Genetic Insight

- Allele-specific effects : The aao3-3 allele’s 3-nucleotide deletion disrupts a substrate-binding domain, while aao3-2’s T-DNA insertion causes complete transcriptional silencing. Phenotypic severity correlates with mutation type (e.g., aao3-3 retains partial activity) .

- Ecotype interactions : Col background’s erecta mutation alters ABA sensitivity, necessitating background standardization in comparative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.